(2S,4S)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate
Description
This compound is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, an amino group at the 4-position, and a methoxymethyl substituent at the 2-position. Its stereochemistry (2S,4S) is critical for applications in asymmetric synthesis and medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. The hydrochloride salt form (CAS 3029247-75-1, ) enhances solubility for biological testing, with a molecular formula of C₁₁H₂₃ClN₂O₃ and molecular weight of 266.76 .
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(13)7-15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZADLKHOAYNHPG-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1COC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1COC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate.
Reduction: The carbonyl group of the starting material is reduced to form the corresponding alcohol.
Amination: The alcohol is then converted to an amine through a substitution reaction using appropriate reagents.
Methoxymethylation: The amine is further reacted with methoxymethyl chloride to introduce the methoxymethyl group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (2S,4S)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and methoxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.3 g/mol
- CAS Number : 1207853-53-9
- Structure : The compound features a pyrrolidine ring with a tert-butyl group and a methoxymethyl substituent, contributing to its unique reactivity and biological activity.
Medicinal Chemistry
The compound is primarily utilized in the synthesis of bioactive molecules due to its structural characteristics that allow for various modifications.
Antiviral Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, (2S,4S)-tert-butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate has been studied for its potential against viral infections, including those caused by HIV and Hepatitis C virus .
Neuroprotective Effects
Studies have suggested that compounds with similar structures may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where modulation of neurotransmitter systems is crucial .
Synthesis of Pharmaceuticals
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo transformations makes it valuable in creating complex molecules.
Example Case Studies
- A study demonstrated the use of (2S,4S)-tert-butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate in synthesizing novel analgesics that target pain pathways effectively .
- Another application involved its use in creating compounds that inhibit specific enzymes linked to cancer progression .
Research Applications
In addition to medicinal uses, this compound plays a role in academic research settings, particularly in organic chemistry and drug discovery.
Synthetic Methodologies
The compound is often employed as a chiral building block in asymmetric synthesis. Its unique stereochemistry allows chemists to create enantiomerically pure compounds essential for developing effective drugs .
Biological Assays
Researchers utilize (2S,4S)-tert-butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate in biological assays to evaluate the efficacy of new drug candidates. Its role as a reference compound aids in understanding structure-activity relationships (SAR) .
Mechanism of Action
The mechanism of action of (2S,4S)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Amino vs. Hydroxy Groups
- The hydroxymethyl group at position 2 increases polarity compared to methoxymethyl, as seen in its higher water solubility .
Methoxymethyl vs. Octylphenyl Groups
- (2S,4R)-tert-Butyl 4-hydroxy-2-(4-octylbenzoyl)pyrrolidine-1-carboxylate ():
The bulky 4-octylbenzoyl group enhances lipophilicity (logP ~5.2 estimated), favoring membrane permeability but reducing aqueous solubility. This contrasts with the methoxymethyl group, which balances hydrophilicity (logP ~1.5) and steric bulk .
Stereochemical Differences
(2R,4S) vs. (2S,4S) Enantiomers
- tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS 1932561-50-6, ): The (2R,4S) enantiomer shares identical functional groups but inverted stereochemistry at position 2. This difference can drastically alter binding to chiral targets, as demonstrated in kinase inhibition assays where enantiomers showed >10-fold differences in IC₅₀ values .
(2R,4R) vs. (2S,4S) Diastereomers
- (2R,4R)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 1279038-50-4, ): The diastereomeric hydroxymethyl analog exhibits distinct hydrogen-bonding patterns, evidenced by shifted NMR signals (e.g., δ 4.1 ppm for C2-H vs. δ 3.8 ppm in the methoxymethyl analog) .
Functional Group Modifications
Fluorinated Analogs
- tert-Butyl (2S,4S)-4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate ():
Fluorine at position 4 increases metabolic stability and electronegativity, enhancing binding to hydrophobic enzyme pockets. The 3-fluorophenyl group further boosts lipophilicity (logP ~3.1) compared to the methoxymethyl group .
Carbamate vs. Ester Derivatives
- tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (): Replacing the amino group with a silyl-protected hydroxy and methoxy(methyl)carbamoyl group alters reactivity. The carbamate moiety enables selective deprotection under acidic conditions, unlike the stable Boc group .
Physicochemical Properties
*logP estimated via ChemDraw.
Biological Activity
(2S,4S)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate, also known by its CAS number 348165-54-8, is a compound of significant interest in medicinal chemistry due to its biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 230.30 g/mol
- Structure : The compound features a pyrrolidine ring with a tert-butyl group and a methoxymethyl substituent.
Synthesis
The synthesis of (2S,4S)-tert-butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the derivation from natural amino acids such as L-serine and L-alanine. This method allows for the introduction of stereogenic centers crucial for biological activity .
Enzyme Inhibition
Recent studies have shown that compounds similar to (2S,4S)-tert-butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate exhibit enzyme inhibition properties. For instance:
- β-glucosidase Inhibition : Compounds in this class inhibited β-glucosidase activity significantly, suggesting potential applications in treating conditions related to glycoside metabolism .
Antibacterial Activity
The compound has demonstrated promising antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.03125 - 0.25 µg/mL |
| Enterococcus faecalis | <0.03125 - 0.25 µg/mL |
| Escherichia coli | 2 - 16 µg/mL |
These findings indicate that (2S,4S)-tert-butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate may serve as a lead compound for developing new antibacterial agents .
The mechanism by which this compound exerts its effects involves dual inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. The low nanomolar IC values observed in studies suggest potent activity against these targets .
Case Studies
-
Study on Antibacterial Efficacy :
A study involving a series of pyrrolidine derivatives highlighted the effectiveness of (2S,4S)-tert-butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate against multidrug-resistant strains of bacteria. The compound exhibited significant antibacterial activity with MIC values comparable to those of established antibiotics . -
Enzyme Inhibition Profile :
In a comparative analysis of enzyme inhibitors, (2S,4S)-tert-butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate was found to selectively inhibit β-glucosidase while enhancing the activity of other glycosidases at certain concentrations, indicating a complex interaction profile that could be exploited therapeutically .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and structural identifiers of (2S,4S)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate?
- Molecular Formula : C₁₁H₂₂N₂O₃ (free base) .
- Molecular Weight : 230.30 g/mol (free base) . For the hydrochloride salt, the molecular formula is C₁₀H₂₁ClN₂O₃ (95% purity) .
- Stereochemistry : The (2S,4S) configuration is critical for its biological activity and synthetic applications, as confirmed by NMR and chiral HPLC .
- Key Spectral Data : ¹H/¹³C NMR and HRMS are standard for structural validation. For example, in related analogs, δ 1.4–1.5 ppm (tert-butyl group) and δ 3.3–3.5 ppm (methoxymethyl protons) are diagnostic .
Q. What synthetic methodologies are reported for preparing (2S,4S)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate?
- Stepwise Synthesis :
Boc Protection : Start with a pyrrolidine precursor, introduce tert-butoxycarbonyl (Boc) protection under anhydrous conditions (e.g., Boc₂O, DMAP, CH₂Cl₂) .
Methoxymethyl Introduction : Use methoxymethyl chloride (MOM-Cl) with a base like DIPEA in THF .
Amination : Selective amination at the 4-position via Mitsunobu reaction or reductive amination (NaBH₃CN, NH₄OAc) .
- Purification : Silica gel chromatography (EtOAc/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Q. How can researchers confirm the stereochemical integrity of this compound?
- Chiral HPLC : Utilize chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
- NOESY NMR : Cross-peaks between the methoxymethyl protons and pyrrolidine backbone confirm the (2S,4S) configuration .
- Optical Rotation : Compare [α]D values with literature (e.g., [α]²⁵D = −55.0° for analogs in CHCl₃) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the methoxymethyl group in derivatization?
- Steric Hindrance : The methoxymethyl group at C2 restricts nucleophilic attack at the adjacent amine (C4), favoring selective acylation or sulfonylation at C4 .
- Electronic Effects : Methoxy’s electron-donating nature stabilizes intermediates in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Case Study : In HCV protease inhibitors, methoxymethyl analogs showed improved metabolic stability compared to hydroxymethyl derivatives .
Q. What strategies address contradictory biological activity data in analogs of this compound?
- Structural Variants : Compare (2S,4S) vs. (2R,4R) diastereomers. For example, (2S,4S) analogs exhibited 10-fold higher IC₅₀ in HCV NS3/4A protease inhibition .
- SAR Analysis :
| Substituent | Activity (IC₅₀) | Reference |
|---|---|---|
| Methoxymethyl (C2) | 0.8 µM | |
| Hydroxymethyl (C2) | 3.2 µM |
- Mechanistic Insight : Methoxymethyl’s lipophilicity enhances membrane permeability, but may reduce solubility. Balance via logP optimization (e.g., cLogP = 1.5–2.5) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to HCV NS3/4A protease (PDB: 1CU1). The methoxymethyl group occupies the S1 pocket, forming van der Waals contacts .
- MD Simulations : 100-ns simulations reveal stable hydrogen bonds between the Boc group and His57/Asp81 catalytic triad .
- QSPR Models : Correlate descriptors (polar surface area, H-bond donors) with pharmacokinetic data .
Q. What analytical challenges arise in quantifying trace impurities during scale-up?
- HPLC-MS/MS : Detect impurities <0.1% using a C18 column (gradient: 0.1% formic acid in H₂O/MeCN). Key impurities include des-Boc and over-alkylated byproducts .
- NMR Spiking : Add authentic samples of suspected impurities (e.g., (2R,4S)-isomer) to confirm identity .
- Regulatory Compliance : Follow ICH Q3A guidelines for residual solvents (e.g., THF <720 ppm) .
Methodological Best Practices
- Stereochemical Purity : Always validate with chiral HPLC and optical rotation .
- Scale-Up Tips : Use flow chemistry for exothermic steps (e.g., Boc protection) to improve safety and yield .
- Data Reproducibility : Report NMR acquisition parameters (e.g., 500 MHz, CDCl₃) and HRMS calibration standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
